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molecular formula C5H5F3O B1365774 1,1,1-trifluoropent-4-yn-2-ol

1,1,1-trifluoropent-4-yn-2-ol

Cat. No. B1365774
M. Wt: 138.09 g/mol
InChI Key: AXKNZQYVSJHTGO-UHFFFAOYSA-N
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Patent
US04532020

Procedure details

In a mixture of propargyl bromide (3.46 g, 29 mmol), zinc powder (2.3 g, 0.035 gram-atom) in tetrahydrofuran (60 ml), trifluoroacetaldehyde (1.9 g, 19 mmol) was added under bubbling. An hour later, the reaction mixture was poured into aqueous 2% HCl solution for a similar treatment to the one used in the above Examples. Distillation gave 1,1,1-trifluoro-4-pentyne-2-ol (b.p.: 95°-96° C.) at a yield of 65%. The above product gave the following analytical data:
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[F:5][C:6]([F:10])([F:9])[CH:7]=[O:8]>O1CCCC1.[Zn]>[F:5][C:6]([F:10])([F:9])[CH:7]([OH:8])[CH2:3][C:2]#[CH:1]

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(C=O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
under bubbling
ADDITION
Type
ADDITION
Details
An hour later, the reaction mixture was poured into aqueous 2% HCl solution for a similar treatment to the one
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC#C)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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